molecular formula C34H56O7 B1239445 Phomenolactone CAS No. 83652-16-8

Phomenolactone

Cat. No.: B1239445
CAS No.: 83652-16-8
M. Wt: 576.8 g/mol
InChI Key: WARAHFBYZHPXNP-CMKJWTFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomenolactone is a natural product identified as an antifungal substance. It was first isolated from the fungus Phoma lingam . This places it within a broader class of bioactive metabolites known to be produced by various Phoma species, which are recognized as a source of compounds with antimicrobial potential . As a secondary fungal metabolite, its primary researched biological activity is its effect against fungal pathogens. Researchers are interested in such compounds due to the growing global challenge of multi-drug resistance in pathogenic microbes, which drives the need to discover new antimicrobial agents . The specific mechanism of action and full spectrum of activity for this compound are areas that may require further scientific investigation. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

83652-16-8

Molecular Formula

C34H56O7

Molecular Weight

576.8 g/mol

IUPAC Name

4-hydroxy-6-[(1E,5E,9E,13E,15Z)-4,8,12-trihydroxy-15-(hydroxymethyl)-11,13,17,19,21-pentamethyltricosa-1,5,9,13,15-pentaenyl]oxan-2-one

InChI

InChI=1S/C34H56O7/c1-7-23(2)16-24(3)17-25(4)18-28(22-35)19-27(6)34(40)26(5)14-15-30(37)11-8-10-29(36)12-9-13-32-20-31(38)21-33(39)41-32/h8-10,13-15,18-19,23-26,29-32,34-38,40H,7,11-12,16-17,20-22H2,1-6H3/b10-8+,13-9+,15-14+,27-19+,28-18-

InChI Key

WARAHFBYZHPXNP-CMKJWTFASA-N

SMILES

CCC(C)CC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=CC(CC=CC(CC=CC1CC(CC(=O)O1)O)O)O)O

Isomeric SMILES

CCC(C)CC(C)CC(C)/C=C(\CO)/C=C(\C)/C(C(C)/C=C/C(C/C=C/C(C/C=C/C1CC(CC(=O)O1)O)O)O)O

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=CC(CC=CC(CC=CC1CC(CC(=O)O1)O)O)O)O

Synonyms

phomenolactone

Origin of Product

United States

Biosynthesis and Natural Occurrence of Phomenolactone

Fungal Producers of Phomenolactone

This compound is primarily known as a secondary metabolite produced by the fungus Phoma lingam (Tode) Desm. bhu.ac.innih.gov This species, the asexual stage of the ascomycetous fungus Leptosphaeria maculans, is a significant plant pathogen responsible for blackleg or stem canker disease in cruciferous crops like rapeseed and canola. researchgate.net In addition to this compound, Phoma lingam also produces another related antifungal substance, Phomenoic acid. bhu.ac.innih.govosti.gov Kinetic studies of the biosynthesis process in the mycelium of P. lingam show that both Phomenoic acid and this compound appear after a prolonged incubation period. nih.gov

The genus Phoma is known for its wide distribution in soil and on plant materials and its capacity to produce a diverse array of biologically active secondary metabolites. bhu.ac.in Various species within this genus have been identified as producers of numerous compounds with antimicrobial and phytotoxic properties.

Table 1: Selected Secondary Metabolites from Phoma Species

Phoma Species Active Chemical/Product Reference
Phoma lingam Phomenoic acid, this compound bhu.ac.in
Phoma lingam Sirodesmin PL, Deacetylsirodesmin PL
Phoma exigua Cytochalasin B, Phomenon bhu.ac.in
Phoma betae Aphidicolin
Phoma herbarum Brefeldin A
Phoma foveata Pachybasin

This table is interactive. You can sort and filter the data.

While Phoma lingam is the well-documented source of this compound, the search for novel microbial producers of bioactive compounds is a continuous effort in microbiology and biotechnology. bhu.ac.increamjournal.org The exploration of diverse environments, including soil and marine habitats, has led to the discovery of new fungal and bacterial strains with the capacity to synthesize unique secondary metabolites. bhu.ac.innih.gov Fungi, in particular, are recognized as a rich, yet underexplored, source of natural products.

Currently, scientific literature primarily associates this compound production with Phoma lingam. The identification of other, novel microorganisms capable of synthesizing this specific compound remains an area for future research. The discovery of new producing strains could be significant for understanding the distribution of its biosynthetic pathway in nature. mdpi.comnih.gov

Phoma lingam and Related Phoma Species

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound, like many fungal secondary metabolites, involves a series of complex enzymatic reactions. Research into its formation points to a pathway common for a large class of natural products known as polyketides.

The biosynthesis of this compound is understood to proceed via a polyketide pathway. rasmusfrandsen.dk Polyketides are a large and structurally diverse class of natural products synthesized by enzymes called Polyketide Synthases (PKSs). nih.govnih.gov These multi-domain enzymes or enzyme complexes catalyze the repetitive condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. rasmusfrandsen.dknih.govplos.org

Fungal PKSs are typically classified as Type I PKSs, which are large, multifunctional proteins containing several catalytic domains organized into modules. rasmusfrandsen.dkwikipedia.org A minimal PKS module includes a Keto Synthase (KS) domain, an Acyltransferase (AT) domain, and an Acyl Carrier Protein (ACP) domain. wikipedia.org These domains work in concert to select the building blocks (extender units), catalyze the carbon-carbon bond formations, and hold the growing polyketide chain. nih.govwikipedia.org The structural diversity of polyketides arises from the variable use of starter and extender units and the degree of processing of the β-keto groups by other optional domains (e.g., ketoreductase, dehydratase) within the PKS. rasmusfrandsen.dkplos.org The biosynthesis of this compound is therefore initiated by a PKS that assembles a specific polyketide backbone from acetate (B1210297) units. rasmusfrandsen.dk

A key intermediate in the biosynthesis of this compound is Phomenoic acid. nih.govosti.gov Studies have shown a close biosynthetic relationship between these two compounds, which are co-produced by Phoma lingam. nih.gov Phomenoic acid is also a polyketide, and its structure suggests it is a direct precursor to this compound. osti.gov The formation of this compound can be achieved in the laboratory through the chemical transformation of Phomenoic acid, which involves an intramolecular esterification (lactonization) to form the characteristic lactone ring of this compound. researchgate.net This suggests that the final step in the natural biosynthetic pathway is likely an enzyme-catalyzed cyclization of Phomenoic acid.

The kinetic analysis of their production in P. lingam cultures reveals that both compounds start to accumulate in the mycelium at a later stage of fungal growth, which may be significant for understanding the regulatory mechanisms of their biosynthesis. nih.gov

The genetic blueprint for the biosynthesis of fungal secondary metabolites is typically organized in what is known as a Biosynthetic Gene Cluster (BGC). nih.gov These clusters contain the genes encoding all the necessary enzymes for the pathway, including the core PKS, as well as tailoring enzymes (e.g., oxidases, reductases, transferases) that modify the initial polyketide backbone to produce the final natural product. nih.gov The genes within a BGC are often co-regulated, ensuring the coordinated expression of the entire pathway.

While the general principles of fungal BGCs are well-established, the specific gene cluster responsible for this compound production in Phoma lingam has not been fully elucidated in published research. nih.gov Identifying and characterizing this BGC would involve sequencing the genome of P. lingam, locating the PKS gene responsible for the initial polyketide chain, and identifying the adjacent genes that encode the tailoring enzymes, including the one responsible for the conversion of Phomenoic acid to this compound. Such a discovery would provide definitive insight into the enzymatic machinery of the pathway and enable heterologous expression and biosynthetic engineering efforts. nih.gov

Enzymatic Steps and Intermediates in this compound Biogenesis

Biosynthesis Regulation and Environmental Factors

The production of this compound, a polyketide metabolite, is intricately regulated by a combination of genetic factors and environmental cues. The biosynthetic machinery is responsive to the surrounding conditions, allowing the producing organism, primarily fungi of the Phoma genus, to modulate its synthesis. This regulation ensures that the compound is produced when most beneficial for the organism's survival and interaction with its environment.

Genetic and Enzymatic Regulation

The biosynthesis of this compound is governed by a specific gene cluster that encodes for the necessary enzymes. The core of this machinery is a highly reducing polyketide synthase (HR-PKS). researchgate.net Research has identified specific HR-PKS genes, such as phomA, as essential for the synthesis of phomenoic acid, a direct precursor to this compound. researchgate.net The activity of this PKS is not isolated; it requires the coordinated action of other enzymes, including a trans-acting enoyl reductase (tER) and a nonribosomal peptide synthetase (NRPS) didomain, for the successful creation of the final molecule. researchgate.net

The expression of these biosynthetic genes is tightly controlled. In fungi, gene clusters responsible for secondary metabolite production are often co-regulated. For instance, studies on the fusarin gene cluster in Fusarium fujikuroi show that its expression is induced under specific conditions, such as high nitrogen availability and acidic pH. researchgate.net This co-expression is linked to epigenetic markers, like H3K9 acetylation, which signal for active transcription. researchgate.net While direct epigenetic studies on the this compound cluster are not widely reported, it is a common mechanism in fungi for controlling secondary metabolism in response to environmental signals.

Influence of Environmental Factors

Environmental conditions play a critical role in modulating the output of secondary metabolite biosynthesis. mdpi.commdpi.com Factors such as nutrient availability, pH, temperature, and light exposure can significantly influence the quantity and timing of this compound production. mdpi.commjpms.in Fungi often produce these compounds in response to ecological stressors. mdpi.com

Nutrient Availability: The composition of the growth medium, particularly the sources and concentrations of carbon and nitrogen, is a key determinant of secondary metabolite production. mdpi.comnih.gov An abundance of nitrogen, for example, often leads to an increased production of alkaloids and other nitrogen-containing compounds in plants and fungi. mjpms.in Conversely, the limitation of certain nutrients can trigger the synthesis of other metabolites. Phosphorus (P) limitation, in particular, has been shown to cause an accumulation of cellular toxins in some phytoplankton, as the cells' growth rate slows while the synthesis of nitrogen-rich toxins continues. mdpi.com While this compound is not nitrogen-rich, its polyketide backbone is derived from acetyl-CoA, linking its synthesis directly to the central carbon metabolism, which is highly sensitive to the carbon-to-nitrogen (C:N) ratio in the environment. uvigo.es The availability of key nutrients like nitrogen and phosphorus is often the limiting factor for the growth of primary producers and microbial communities. uvigo.esresearchgate.net

pH of the Medium: The hydrogen ion concentration (pH) of the culture medium is another crucial factor. Fungal metabolic processes, including the activity of extracellular and intracellular enzymes, are highly pH-dependent. nih.govresearchgate.net Different fungal species and even different strains have optimal pH ranges for growth and metabolite production. researchgate.net For many fungal fermentations, maintaining the pH within an optimal range is essential for maximizing yield. nih.gov In some cases, a pH shift strategy, where the pH is changed at a specific point during fermentation, can significantly enhance the production of secondary metabolites. nih.gov For example, the production of some fungal pigments varies dramatically with pH changes. The biosynthesis of fusarin C in Fusarium is induced under acidic pH conditions, highlighting the direct impact of pH on the expression of a polyketide synthase gene cluster. researchgate.net

Temperature: Temperature affects all biological processes by influencing the rate of enzymatic reactions. mdpi.comnih.gov The production of secondary metabolites has an optimal temperature range, and deviations can lead to reduced yields or a complete halt in synthesis. mdpi.comnih.gov High temperatures can induce stress responses that may upregulate certain metabolic pathways while downregulating others. mdpi.comnih.gov For instance, studies on rice have shown that high night temperatures strongly affect the tricarboxylic acid (TCA) cycle and amino acid biosynthesis pathways, which are central to providing precursors for secondary metabolism. nih.gov The optimal temperature for the growth of the producing fungus may not always coincide with the optimal temperature for this compound production.

Other Stressors: Other environmental stressors such as light exposure, osmotic stress, and the presence of oxidizing agents can also trigger secondary metabolite production in fungi. mdpi.com These compounds often serve a protective role, and their synthesis is a biological response to adverse or competitive conditions. mjpms.in The kinetics of this compound biosynthesis can be optimized by manipulating these culture conditions, suggesting a sensitive interplay between the fungus and its environment. asm.org

The following table summarizes the general influence of key environmental factors on fungal secondary metabolite production, which is applicable to this compound.

Environmental FactorGeneral Effect on Secondary Metabolite ProductionReference
Nutrient Source (Carbon/Nitrogen) The type and ratio of C/N sources are critical. Nitrogen availability can significantly influence the production of various metabolites. mdpi.com
Nutrient Limitation Limitation of a key nutrient like phosphorus can trigger the accumulation of other secondary metabolites. mdpi.com
pH Production is often optimal within a narrow pH range. The pH can affect gene expression and enzyme activity. researchgate.netnih.gov
Temperature Affects enzyme kinetics and gene expression. An optimal temperature exists for production, which may differ from the optimal growth temperature. mdpi.comnih.gov
Light Exposure Can act as a trigger or inhibitor for the biosynthesis of certain fungal compounds, especially pigments. mdpi.com
Environmental Stress General stressors like pollution, drought, or the presence of other microbes can stimulate secondary metabolite synthesis as a defense mechanism. mjpms.in

Biological Activities of Phomenolactone and Analogues: Mechanistic Investigations

Antifungal Research

Phomenolactone has demonstrated notable antifungal properties, prompting further investigation into its spectrum of activity and the underlying mechanisms of fungal inhibition.

Spectrum of Antifungal Activity in in vitro and ex vivo Models

In vitro studies have revealed that this compound exhibits moderate antifungal activity against a range of fungal species. nih.gov Research has shown its effectiveness against various fungi, including those of agricultural and clinical significance. scribd.com For instance, compounds produced by Phoma lingam and Phoma betae, which include this compound, have shown effective antifungal activity against fungi such as Cryptococcus neoformans and Aspergillus fumigatus, and are also active against Candida albicans. The evaluation of antifungal activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. scielo.brdermsquared.com Ex vivo studies, which involve experimentation on tissue in an artificial environment outside the organism, further help in understanding the potential real-world applications of antifungal agents. scielo.brdermsquared.com

Below is a table summarizing the antifungal activity of this compound and related compounds from Phoma species against various fungal pathogens.

Fungal SpeciesActivity of Phoma MetabolitesReference
Cryptococcus neoformansEffective antifungal activity
Aspergillus fumigatusEffective antifungal activity
Candida albicansPotentially active

Mechanistic Studies of Fungal Growth Inhibition

The mechanisms by which this compound inhibits fungal growth are a key area of research. Studies suggest that its antifungal action may stem from its ability to interfere with essential cellular processes in fungi. frontiersin.org The unique structure of this compound, featuring a tetrahydro-2H-pyran-2-one backbone with a long-chain tricosapentaenyl group containing multiple hydroxyl and methyl groups, is believed to be crucial for its biological activities. ontosight.ai The hydroxyl groups may engage in hydrogen bonding, which could be vital for interactions with biological targets, while the methyl groups might affect the compound's ability to cross cellular membranes. ontosight.ai

The inhibition of fungal growth can occur through various mechanisms, including the disruption of cell wall integrity, alteration of cell membrane permeability, and interference with metabolic pathways. mdpi.commdpi.com For example, some antifungal agents work by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death. ebsco.com Other mechanisms include the inhibition of DNA and protein synthesis. researchgate.net While the precise mechanisms for this compound are still under detailed investigation, its structural similarities to other bioactive lactones suggest potential interference with key enzymatic pathways.

Interactions with Fungal Cellular Targets

Identifying the specific cellular targets of this compound is critical to fully understanding its antifungal activity. Fungal cells possess unique components that can be targeted by antifungal drugs, such as the cell wall, which is absent in human cells. researchgate.netnih.gov Key targets for antifungal agents include enzymes involved in cell wall synthesis (e.g., β-1,3-glucan synthase), the cell membrane component ergosterol, and pathways for DNA and RNA synthesis. ebsco.comresearchgate.netnih.gov

The interaction of this compound with these targets is an area of active research. It is hypothesized that the lactone ring in this compound's structure may be involved in covalent interactions with nucleophilic residues in target enzymes, leading to their inactivation. The long side chain could play a role in anchoring the molecule to the fungal cell membrane, facilitating its interaction with membrane-associated proteins. ontosight.ai Further studies are required to pinpoint the exact molecular interactions and downstream effects that lead to fungal growth inhibition.

Antimicrobial Research (Excluding Antifungal)

Beyond its antifungal effects, this compound and its analogues have been explored for other antimicrobial properties.

Investigation of Antibacterial Properties

Research has indicated that this compound possesses moderate antibacterial properties in vitro. nih.gov It has shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, this compound isolated from Phoma species has been reported as an antibacterial compound. scribd.com The evaluation of antibacterial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. nih.gov While the antibacterial spectrum may not be as broad as some conventional antibiotics, these findings suggest that this compound could serve as a lead compound for the development of new antibacterial agents.

The table below provides a general overview of the antibacterial potential of compounds from Phoma species.

Bacterial TypeActivity of Phoma MetabolitesReference
Gram-positive bacteriaActive researchgate.net
Gram-negative bacteriaActive researchgate.net

Exploration of Antiviral Potential

The antiviral potential of this compound is an emerging area of investigation. ontosight.aidntb.gov.ua While specific studies focusing solely on the antiviral activity of this compound are limited, related compounds from the Phoma genus and other fungal sources have demonstrated antiviral effects. mdpi.com For example, Brefeldin A, a macrocyclic lactone produced by Phoma herbarum, exhibits antiviral activity. The complex structure of this compound suggests it could interact with viral proteins or host cell factors involved in viral replication. ontosight.ai Further research is necessary to systematically evaluate its antiviral spectrum and elucidate its mechanism of action against different viruses. medigraphic.com

Cellular and Molecular Mechanisms Underlying Antimicrobial Effects

This compound has demonstrated moderate in vitro antibacterial and antifungal properties. nih.govbhu.ac.in It is recognized as one of the bioactive secondary metabolites produced by Phoma species, a genus known for yielding a wide array of compounds including polyketides, terpenes, and alkaloids with antimicrobial potential.

While this compound is established as an antimicrobial agent, detailed studies elucidating its specific cellular and molecular mechanisms of action are not extensively available in the current body of scientific literature. The antifungal action of many natural compounds, particularly those with a lactone structure, often involves disruption of the cell membrane's integrity or inhibition of essential enzymes. researchgate.net For instance, many antifungal drugs target the biosynthesis of ergosterol, a critical component of the fungal cell membrane, leading to increased permeability and cell death. nih.govbritannica.commdpi.com Other mechanisms include the generation of reactive oxygen species (ROS), interference with cell wall synthesis, or inhibition of DNA and protein synthesis. rsc.org However, specific investigations to determine if this compound acts through ergosterol inhibition, cell membrane permeabilization, or other intracellular targets have not been detailed in the available research.

Anti-Cancer Research

The therapeutic potential of compounds structurally related to this compound, such as those possessing a pyran-2-one core, has prompted interest in their anti-cancer activities. bhu.ac.inresearchgate.netrsc.orgrsc.orgnih.gov This class of molecules has been associated with cytotoxic and pro-apoptotic effects in various studies.

While the broader family of pyran derivatives has been investigated for cytotoxicity against various cancer cell lines, specific data detailing the cytotoxic and antiproliferative effects of this compound are limited. rsc.orgrsc.orgnih.gov Research on other metabolites from the Phoma genus has revealed compounds with anti-tumor properties. For example, the compound YM-215343, isolated from a Phoma species, exhibited cytotoxicity against HeLa S3 cells with an IC50 of 3.4 μg/mL. However, comprehensive screening of this compound across a panel of human cancer cell lines to determine its specific IC50 values is not documented in the available literature. Without such data, a detailed table of its cytotoxic effects cannot be compiled.

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms for many anti-cancer agents. mdpi.comoncotarget.com Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and regulation by the Bcl-2 family of proteins and the p53 tumor suppressor gene. mdpi.comthermofisher.commdpi.com Cell cycle arrest at checkpoints like G1/S or G2/M is another strategy to halt cancer cell proliferation. mdpi.commedsci.orgnih.gov

Currently, there are no specific studies that investigate the pathways of apoptosis induction or cell cycle modulation by this compound. Research has not yet explored whether this compound treatment leads to the activation of caspases, alters the expression of Bcl-2 family proteins (such as Bax or Bcl-2), or induces cell cycle arrest in cancer cells. oncotarget.comnih.gov

A thorough understanding of a compound's anti-cancer mechanism requires detailed investigation into its molecular targets and signaling pathways. This can include the inhibition of critical enzymes like topoisomerases or kinases, disruption of microtubule dynamics, or interference with signal transduction pathways that govern cell proliferation and survival. oncotarget.comyoutube.comnih.gov

Given the absence of data on this compound's cytotoxic effects, and its influence on apoptosis and the cell cycle, its specific anti-cancer mechanism remains unelucidated.

Pathways of Apoptosis Induction and Cell Cycle Modulation

Other Biological Activities

Enzyme inhibition is a common mechanism of action for many biologically active natural products. nih.govnih.gov Fungal metabolites, in particular, are known to produce a variety of enzyme inhibitors. For instance, some compounds from Phoma species have been found to act as inhibitors of enzymes like topoisomerase I. researchgate.net Another bioactive compound from a Phoma species, FOM-8108, was reported to inhibit neutral sphingomyelinases. scribd.com

However, specific studies detailing the inhibitory activity of this compound against any particular enzyme are not present in the reviewed scientific literature. Therefore, its potential as an enzyme inhibitor remains an open area for future investigation.

Chemical Synthesis and Structural Modification of Phomenolactone and Its Derivatives

Total Synthesis Approaches for Phomenolactone

The total synthesis of a complex natural product like this compound is a significant undertaking that allows chemists to confirm its structure and provides a pathway to produce the molecule and its analogues in the laboratory. This process begins with a logical, backward-looking analysis of the structure to devise a forward synthetic plan. numberanalytics.comprinceton.edu

Retrosynthetic analysis is a problem-solving technique used to deconstruct a target molecule into simpler, commercially available starting materials. numberanalytics.come3s-conferences.org For this compound, key strategic disconnections would logically focus on simplifying its polycyclic and stereochemically rich framework.

A primary disconnection strategy would target the lactone (cyclic ester) ring. scripps.edu This is a common and effective approach as numerous methods exist for lactone formation. Breaking the ester bond reveals a hydroxy carboxylic acid precursor. This open-chain intermediate presents new opportunities for disconnection. Further strategic bond cleavages would be planned to break down the carbon skeleton into smaller, more manageable fragments.

The synthesis of this compound is closely related to that of phomenoic acid, from which it can be formed. researchgate.net The conversion of phomenoic acid into this compound has been established, making the synthesis of the acid a primary goal. nih.govresearchgate.net Key transformations in the synthesis of fragments of these molecules include:

Ring-Closing Metathesis: A powerful reaction for constructing rings, particularly in the synthesis of complex molecules. researchgate.net

Sharpless Epoxidation: A method to introduce an epoxide with a specific stereochemistry, which is crucial for building the chiral centers of the molecule. researchgate.net

Lactonization: The final ring-closing step to form the characteristic lactone ring from its corresponding hydroxy acid precursor is a critical transformation.

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central challenge in synthesizing natural products. This compound possesses multiple chiral centers, and its biological activity is dependent on the correct stereoconfiguration. Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities. egrassbcollege.ac.in

Several methodologies are employed to achieve this control:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. These molecules already contain one or more of the required stereocenters, providing a head start in the synthesis.

Asymmetric Reactions: These are chemical reactions that preferentially produce one enantiomer or diastereomer over another. Key examples relevant to a synthesis of a molecule like this compound include:

Asymmetric Hydrogenation: Used to create chiral centers by adding hydrogen across a double bond with the help of a chiral catalyst. uni-mainz.de

Asymmetric Epoxidation: As mentioned, methods like the Sharpless epoxidation are vital for installing stereospecific epoxide functional groups, which can then be opened to form other functionalities. researchgate.net

Aldol (B89426) Reactions: Modern aldol reactions can be controlled with chiral auxiliaries or catalysts to form carbon-carbon bonds while setting two new stereocenters simultaneously.

Strategic Disconnections and Key Transformations

Semi-Synthesis of this compound Analogues

Semi-synthesis starts with a natural product that has been isolated from its natural source and then subjects it to chemical modifications. researchgate.net This approach is often more efficient than total synthesis for producing a library of related compounds (analogues) for biological testing. rsc.org The goal is to create new molecules with potentially improved activity, selectivity, or other desirable properties. researchgate.net

The this compound molecule contains several functional groups, including a lactone, hydroxyl groups, and a carbon-carbon double bond, which serve as handles for chemical modification. Derivatization strategies would focus on reacting at these sites to alter the molecule's properties.

Functional Group Target Potential Derivatization Reaction Resulting Functionality Purpose of Modification
Hydroxyl (-OH) GroupEsterificationEster (-OCOR)Modify polarity and lipophilicity
Hydroxyl (-OH) GroupEtherificationEther (-OR)Increase stability, alter binding interactions
Carbonyl (C=O) of LactoneReductionDiolOpen the ring, remove carbonyl
Carbon-Carbon Double BondEpoxidationEpoxideIntroduce reactive handle for further modification
Carbon-Carbon Double BondHydrogenationAlkaneRemove unsaturation, increase flexibility
Carbon-Carbon Double BondDihydroxylationDiolAdd polar groups, create new stereocenters

These reactions use well-established chemical methods to create a diverse set of new compounds based on the core this compound structure.

Beyond simple derivatization, chemists can introduce a wide array of new chemical functionalities to probe the molecule's interaction with biological systems more deeply. The aim is to introduce groups that can alter the molecule's size, shape, polarity, and ability to form specific bonds. mdpi.com

Examples of functionalities that could be introduced include:

Fluorine atoms: Often used to block metabolic breakdown or to alter electronic properties.

Nitrogen-containing groups (amines, amides, azides): Can introduce hydrogen bonding capabilities and positive charges (at physiological pH), which can lead to new or stronger interactions with biological targets.

Aromatic rings: Can be added to explore interactions via pi-stacking and to increase the molecule's rigidity and lipophilicity.

Click Chemistry Handles (alkynes, azides): The introduction of functional groups like alkynes or azides allows for their subsequent, highly efficient "click" reaction with other molecules, enabling the creation of complex conjugates.

This process transforms the natural product into a platform for generating a wide variety of novel chemical entities for further study. rsc.org

Derivatization Strategies on the this compound Scaffold

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. The process involves systematically modifying the structure of a lead compound (like this compound) and testing the resulting analogues to see how the changes affect biological activity. slideshare.netnepjol.info This provides a map of which parts of the molecule are essential for its function.

While specific SAR data for this compound derivatives is not extensively detailed in the literature, studies on related compounds from the same fungal genus, such as the phomactins, provide a blueprint for how such an investigation would proceed. For phomactins, which are platelet-activating factor (PAF) antagonists, SAR studies have revealed several key structural features required for activity. nih.gov

A hypothetical SAR study on this compound derivatives would generate data similar to the table below, linking structural changes to changes in biological effect.

Modification Site Modification Type Observed Activity Inferred Importance of the Group
C-X HydroxylMethylation (to -OCH₃)Activity significantly decreasedThe hydroxyl group is likely crucial, possibly for hydrogen bonding.
C-X HydroxylAcetylation (to -OCOCH₃)Activity maintained or slightly increasedA hydrogen bond donor is not essential; a bulky group is tolerated.
Lactone RingReduction to diolActivity lostThe cyclic ester and/or carbonyl group is essential for the correct conformation or for binding.
Double BondHydrogenation (saturation)Activity decreasedThe rigid, planar structure of the double bond is important for activity.

By analyzing these trends, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge is invaluable for designing future analogues with potentially superior therapeutic properties. researchgate.net

Elucidation of Pharmacophore Features

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.net The elucidation of a compound's pharmacophore is a critical step in drug discovery, guiding the design of new molecules with improved activity and selectivity. rsc.org

For this compound, a definitive pharmacophore model has not been extensively published, but its key structural characteristics provide insight into its likely interaction features. The structure of this compound consists of a tetrahydro-2H-pyran-2-one (lactone) core and a long-chain tricosapentaenyl group. This long chain is decorated with multiple hydroxyl (-OH) and methyl (-CH₃) groups. nih.gov

The key pharmacophoric features can be inferred from these structural components:

Hydrogen Bond Acceptors/Donors: The numerous hydroxyl groups along the hydrocarbon chain and the carbonyl group in the lactone ring can act as potent hydrogen bond acceptors and donors. These are critical for forming directed interactions with biological targets like protein active sites. nih.gov

Hydrophobic Regions: The long hydrocarbon backbone and the methyl groups provide significant hydrophobic character to the molecule. These regions are likely important for binding to hydrophobic pockets in target proteins and can influence the molecule's ability to cross cell membranes. nih.gov

Lactone Ring: The lactone itself is a key structural motif. The structure of this compound was definitively established through a semi-synthesis that involves the cyclization (lactonization) of its precursor, phomenoic acid. This reaction, which forms the lactone ring, can be achieved with high yield by treating phomenoic acid with dipyridyl 2,2'-disulphide and triphenylphosphine. researchgate.net

Understanding these general features is the first step toward building a detailed 3D pharmacophore model, which can then be used to screen for other compounds that share these essential characteristics.

Rational Design of Enhanced Bioactive Analogues

Rational design uses the understanding of a molecule's structure and its biological activity (Structure-Activity Relationship or SAR) to make targeted chemical modifications aimed at enhancing its desired properties, such as potency or selectivity. acs.org While specific SAR studies on this compound are scarce in the readily available literature, research on the closely related phomactin family of compounds, also isolated from the marine fungus Phoma sp., provides an excellent case study in the rational design of analogues. Phomactins are known to be antagonists of the Platelet-Activating Factor (PAF). nih.govacs.orgcapes.gov.br

A study on phomactin derivatives revealed several key structural requirements for enhancing their inhibitory activity against PAF. nih.govacs.orgcapes.gov.br These findings illustrate how targeted modifications can significantly impact bioactivity.

Key Findings from Phomactin SAR Studies:

Structural ModificationImpact on PAF Antagonist ActivityReference
Lipophilicity at C-(7-8) Increased lipophilicity enhances activity. nih.govacs.orgcapes.gov.br
Substitution at C-20 Acetoxy, (methoxycarbonyl)oxy, or 3-isoxazolyloxy groups increase activity. nih.govacs.orgcapes.gov.br
Stereochemistry at C-2 A 2-beta-OH configuration is required for enhanced activity. nih.govacs.orgcapes.gov.br

These findings demonstrate that specific, well-defined structural features govern the biological activity of these complex natural products. For instance, the requirement for lipophilicity at one end of the molecule while needing specific polar, hydrogen-bonding groups at other positions is a common theme in drug design. The precise stereochemistry at the C-2 position being crucial for activity highlights the importance of the three-dimensional shape of the molecule for fitting into its biological target. nih.govacs.orgcapes.gov.br

This type of SAR data is invaluable for the rational design of new analogues. By using this knowledge, medicinal chemists can synthesize new derivatives that combine the most favorable features—for example, a highly lipophilic C-7/C-8 region combined with an optimal C-20 substituent and the correct C-2 stereochemistry—to create compounds with significantly enhanced potency as PAF antagonists. nih.govacs.orgcapes.gov.br This same strategic approach could be applied to this compound to optimize its own unique biological activities.

Advanced Analytical Methodologies for Phomenolactone Research

Chromatographic Techniques for Separation and Purification

Chromatography is a foundational technique in the study of natural products like Phomenolactone, enabling its separation from complex fungal extracts. nih.gov Both analytical and preparative scale chromatography are crucial, with the former aimed at gaining qualitative and quantitative information and the latter focused on isolating specific compounds for further study. rotachrom.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of this compound. nih.govmdpi.com The development of a robust HPLC method is a systematic process that involves optimizing various parameters to achieve high resolution, accuracy, and reproducibility. researchgate.net This process typically involves four main stages: method scouting, optimization, robustness testing, and validation. thermofisher.com

The initial step, method scouting, involves screening different columns and mobile phase compositions to find the best combination for successful separation. thermofisher.com For a compound like this compound, reversed-phase columns are often the primary choice. mastelf.com The optimization phase refines parameters such as the mobile phase gradient, temperature, and flow rate. mastelf.comlcms.cz A common approach is to start with a broad gradient to locate the elution time of the analyte and then develop a more focused gradient or an isocratic method for optimal separation. mastelf.com The goal is to achieve a method that provides good accuracy and precision for the characterization and quantification of the compound. researchgate.net

Table 1: Illustrative Parameters for HPLC Method Development for this compound Analysis

Parameter Selection/Optimization Detail Purpose
Column Reversed-Phase C18, (e.g., 4.6 x 150 mm, 5µm) ejgm.co.uk Suited for separating moderately polar to non-polar compounds like this compound from a complex matrix.
Mobile Phase Gradient of an organic solvent (e.g., Methanol (B129727) or Acetonitrile) and water, often with an acid modifier (e.g., formic acid). nih.gov To achieve differential partitioning of sample components for effective separation.
Flow Rate Typically 0.5-2.0 mL/min. ejgm.co.uk Optimized to balance analysis time with separation efficiency.
Detection Diode-Array Detector (DAD) or UV-Vis Detector. mastelf.comnih.gov Allows for the detection and quantification of this compound based on its UV absorbance and helps assess peak purity.
Injection Volume 10-20 µL A standardized volume is crucial for quantitative analysis.
Temperature Ambient or controlled (e.g., 25-40 °C) Affects viscosity of the mobile phase and retention characteristics, needs to be kept constant for reproducibility. lcms.cz

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. ijpsjournal.com Its application in this compound research is primarily through its coupling with mass spectrometry (GC-MS). nih.gov This hyphenated technique is used for the identification and characterization of metabolites in fungal extracts. nih.gov While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it into a more volatile form.

GC is highly valued for its precision and ability to analyze complex mixtures, making it useful for impurity profiling and ensuring the purity of isolated this compound. scirp.orgphenomenex.com The process involves injecting a vaporized sample into the GC system, where it is separated based on differential partitioning between a gaseous mobile phase and a stationary phase within a column. openaccessjournals.com

Table 2: General Parameters for GC-MS Analysis in Fungal Metabolite Research

Parameter Specification Purpose
Column Capillary column with a non-polar stationary phase (e.g., DB-5ms). nih.gov Provides high-resolution separation of a wide range of compounds.
Carrier Gas Inert gas such as Helium or Nitrogen. openaccessjournals.com Acts as the mobile phase to transport analytes through the column.
Injector Split/Splitless injector Allows for the analysis of samples at various concentrations.
Oven Program Temperature gradient (e.g., starting at 50°C, ramping to 300°C) Separates compounds based on their boiling points and interaction with the stationary phase.
Detector Mass Spectrometer (MS). scirp.org Provides both quantification and structural information for positive identification of compounds.

Preparative Chromatography for Compound Isolation

The goal of preparative chromatography is to isolate a specific compound from a mixture in sufficient quantity for further research, such as detailed structural analysis and biological activity screening. rotachrom.com The isolation of this compound from fungal cultures of Phoma lingam involves a multi-step chromatographic process. nih.gov

An initial extraction is typically performed on the fungal culture using a solvent like ethyl acetate (B1210297). nih.gov This crude extract is then subjected to a series of column chromatography steps. Open column chromatography using silica (B1680970) gel is a common first step, where a gradient of solvents (e.g., cyclohexane/ethyl acetate) is used to fractionate the extract. nih.gov

Fractions containing the target compound, identified by techniques like Thin-Layer Chromatography (TLC), are then pooled and further purified. nih.govnih.gov The final purification step often involves preparative or semi-preparative HPLC. nih.gov This high-resolution technique is essential for separating this compound from closely related compounds, yielding a pure substance (>98% purity) suitable for definitive analysis. nih.gov

Spectroscopic and Spectrometric Characterization in Research

Once this compound is isolated in a pure form, spectroscopic and spectrometric methods are employed to determine its precise chemical structure. researchgate.net This involves a complementary approach, integrating data from various techniques to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structure elucidation of organic molecules like this compound. rsc.orgpitt.edu It provides detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular structure. nih.gov

The ¹H-NMR spectrum provides information on the number of different types of protons and their electronic environments. The ¹³C-NMR spectrum reveals the number and type of carbon atoms. For complex structures like this compound, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These experiments establish correlations between nuclei, allowing researchers to connect the individual atoms and fragments to build the final structure. pitt.edu

Table 3: NMR Data Utilized for the Structural Elucidation of this compound

NMR Experiment Information Provided Relevance to this compound Structure
¹H-NMR Number of unique protons, chemical shifts (electronic environment), splitting patterns (neighboring protons). Defines the proton environment, including protons on the lactone ring and side chains.
¹³C-NMR Number of unique carbons, chemical shifts (functional groups like C=O, C-O, C=C). pitt.edu Identifies key functional groups such as the lactone carbonyl and olefinic carbons.
DEPT Distinguishes between CH, CH₂, and CH₃ groups. Helps in assigning specific carbon signals to the corresponding parts of the molecule.
COSY (¹H-¹H) Shows which protons are coupled (adjacent) to each other. Connects adjacent protons to map out the spin systems within the molecule's framework.
HSQC Correlates protons directly to the carbons they are attached to. Links the proton and carbon skeletons together.
HMBC Shows correlations between protons and carbons over two or three bonds. Provides long-range connectivity information, crucial for linking different fragments of the molecule and confirming the overall structure.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights through fragmentation analysis. msu.edu In this compound research, MS is often coupled with chromatographic techniques like LC or GC. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the molecular weight of the compound. msu.edu

The ionization process in the mass spectrometer imparts energy into the molecule, causing it to break apart into smaller, characteristic fragments. uni-saarland.de Analyzing this fragmentation pattern provides a molecular fingerprint that can be used to confirm the proposed structure. youtube.com For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs within this compound. libretexts.org This analysis, often performed in MS/MS mode, involves selecting the molecular ion, fragmenting it further, and analyzing the resulting product ions to elucidate detailed structural information. lcms.cz

Table 4: Application of Mass Spectrometry in this compound Characterization

MS Technique Information Gained Significance for this compound Analysis
LC-MS/GC-MS Provides molecular weight and fragmentation data for compounds separated by chromatography. nih.gov Confirms the identity of the this compound peak in a chromatogram.
High-Resolution MS (HRMS) Accurate mass measurement of the molecular ion. Allows for the unambiguous determination of the elemental composition (molecular formula).
Fragmentation Analysis (MS/MS) Reveals the pattern of bond cleavages within the molecule. lcms.cz Helps to confirm the connectivity of atoms and the presence of specific structural units, corroborating the structure determined by NMR.
Molecular Ion Peak (M⁺) The m/z value of the unfragmented ion. msu.edu Directly provides the molecular weight of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the structural elucidation of chemical compounds. In the context of this compound research, these methods provide critical information regarding the molecule's functional groups and conjugated systems.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. pasg.nhs.uk Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's structure. pasg.nhs.uknih.gov For this compound, a compound known to possess a lactone ring, a carboxylic acid group, and other hydrocarbon moieties, the IR spectrum is expected to exhibit several key absorption bands.

The analysis of this compound's structure reveals the presence of specific functional groups, each with a characteristic absorption frequency in the IR spectrum. The presence of a carboxylic acid is indicated by a broad absorption band for the O-H stretch and a sharp, strong band for the C=O stretch. libretexts.org The lactone, a cyclic ester, also contributes a strong carbonyl (C=O) absorption. The carbon-oxygen single bonds (C-O) within the lactone and carboxylic acid groups will also have distinct stretching vibrations. Additionally, the aliphatic C-H bonds in the molecule will show characteristic stretching and bending vibrations. pressbooks.pub

A representative IR spectrum for a compound with similar functional groups to this compound would display the absorptions detailed in the table below.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
Carboxylic AcidC=O Stretch~1714Strong
LactoneC=O Stretch1750-1735Strong
AlkaneC-H Stretch2960-2850Medium to Strong
Carboxylic Acid/LactoneC-O Stretch1320-1210Strong

Note: The exact positions of these bands can vary slightly due to the specific chemical environment within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. libretexts.org This technique is particularly useful for identifying and quantifying compounds with chromophores, which are parts of a molecule that absorb light. utoronto.ca The extent of conjugation within a molecule significantly influences its UV-Vis absorption spectrum. utoronto.ca

Quantitative Analysis Methodologies

Accurate quantification of this compound is essential for various research applications, including pharmacology and biosynthesis studies. The development of robust and validated analytical methods is therefore a critical undertaking.

Development and Validation of this compound Quantification Assays

The development of a quantitative assay for this compound involves a systematic process to ensure the method is reliable, reproducible, and accurate for its intended purpose. dispendix.com This process typically includes several key stages, from initial method design to full validation. dispendix.com

The initial steps involve understanding the physicochemical properties of this compound to select an appropriate analytical technique. Given its chemical structure, a chromatography-based method coupled with a sensitive detector is often the preferred approach. The assay development process includes the optimization of sample preparation, chromatographic separation, and detection parameters. nih.gov

Validation of the assay is performed according to established guidelines to demonstrate its suitability for quantitative analysis. nih.gov Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally measure this compound in the presence of other components.

Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. mdpi.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Application of Advanced Detection Techniques (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of a wide range of compounds, including natural products like this compound. creative-proteomics.com This technique offers high sensitivity, selectivity, and the ability to analyze complex mixtures with minimal sample cleanup. nih.gov

In an LC-MS/MS method for this compound, the compound would first be separated from other components in a sample matrix by liquid chromatography. The separated analyte then enters the mass spectrometer, where it is ionized. The resulting precursor ion is selected and fragmented to produce characteristic product ions. The instrument monitors specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity and sensitivity for quantification. mdpi.com

The development of an LC-MS/MS assay for this compound would involve optimizing several parameters, including the choice of chromatographic column and mobile phase, as well as the mass spectrometric conditions such as ionization mode and collision energy.

Interactive Data Table: Representative Parameters for a Validated LC-MS/MS Assay for this compound Quantification

ParameterDescriptionRepresentative Value/Condition
Chromatography
ColumnThe stationary phase used for separation.C18 reversed-phase column
Mobile PhaseThe solvent system used to elute the analyte.Gradient of water with 0.1% formic acid and methanol or acetonitrile
Flow RateThe speed at which the mobile phase passes through the column.0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModeThe method used to generate ions from the analyte.Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid
Precursor Ion (Q1)The mass-to-charge ratio (m/z) of the intact this compound ion.[M-H]⁻ for this compound
Product Ion (Q3)The m/z of a characteristic fragment ion of this compound.Specific fragment m/z
Validation
LLOQThe lower limit of reliable quantification.Typically in the low ng/mL range. nih.gov
Linearity (r²)The correlation coefficient for the calibration curve.> 0.99
Accuracy & PrecisionThe deviation from the nominal concentration and the variability of the measurements.Within ±15% (±20% at LLOQ)

Note: The specific values for precursor and product ions would need to be determined experimentally for this compound.

Computational Approaches in Phomenolactone Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand), such as phomenolactone, when bound to a second molecule, typically a protein (receptor). ugm.ac.idnih.gov This method is instrumental in structure-based drug design, helping to understand the binding mode and affinity of a ligand to a potential target. nih.gov

The initial step in understanding the biological role of this compound is to identify its potential molecular targets. Reverse docking is a computational strategy where a single ligand is screened against a large library of protein structures to identify potential binding partners. scilit.net For this compound, this could involve screening against a database of fungal proteins to predict which enzymes or regulatory proteins it is most likely to interact with. These predictions are based on the complementarity of the ligand's shape and chemical properties to the protein's binding site. For instance, studies on other fungal polyketides have successfully used molecular docking to identify potential protein targets involved in pathogenicity or essential metabolic pathways. nih.govresearchgate.net

The interactions predicted by molecular docking are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific residues within the protein's binding pocket that form these interactions are key to understanding the specificity of the binding.

Once a potential target is identified, molecular docking can provide a quantitative estimate of the binding affinity, often expressed as a binding energy or a dissociation constant (Kd). researchgate.net Lower binding energy values suggest a more stable and favorable interaction. For example, docking studies of the fungal metabolite curvularin, a polyketide with a lactone ring, against its potential target have revealed significant negative binding affinities, indicating strong interactions. nih.gov

The binding mode refers to the specific orientation and conformation of the ligand within the protein's active site. Analysis of the binding mode can reveal which parts of the this compound molecule are crucial for its interaction with the target. This information is invaluable for understanding its mechanism of action and for any future efforts to design more potent derivatives.

The identification of potential molecular targets for this compound is a critical outcome of molecular docking studies. By screening against databases of fungal proteins, it is possible to hypothesize the biological pathways that this compound might modulate. dntb.gov.uamdpi.com For instance, given its antifungal properties, potential targets could include enzymes essential for fungal cell wall synthesis, signal transduction pathways, or virulence factors. researchgate.netnih.gov Online servers and databases like SwissTargetPrediction, SuperPred, and MolTarPred can be utilized for this purpose, leveraging large datasets of known ligand-target interactions to predict targets for novel compounds. nih.govcharite.dechemrxiv.org

A hypothetical molecular docking study of this compound against potential fungal protein targets could yield results similar to those shown in the table below. Such data would guide experimental validation by prioritizing the most promising targets.

Potential Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Biological Function
Chitin Synthase-8.5TYR345, ASP450, ARG512Cell Wall Biosynthesis
1,3-beta-glucan synthase-7.9LYS678, GLU712, TRP804Cell Wall Biosynthesis
Mitogen-Activated Protein Kinase (MAPK)-7.2LEU156, VAL198, ASN245Signal Transduction
Polyketide Synthase-9.1SER101, HIS234, PHE298Secondary Metabolism

Table 1. Hypothetical Molecular Docking Results for this compound. This table presents illustrative data on the potential interactions of this compound with various fungal protein targets as might be predicted by molecular docking. The binding affinities and interacting residues are hypothetical and serve to demonstrate the type of information generated from such studies.

Binding Affinity and Mode Analysis

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. japsonline.comyoutube.com This technique is crucial for understanding the stability of the predicted binding pose and the conformational changes that may occur upon binding. researchgate.net

MD simulations can be used to refine the binding poses obtained from molecular docking. By simulating the protein-ligand complex in a virtual aqueous environment that mimics physiological conditions, researchers can observe how the interaction evolves over time. researchgate.netrsc.org This can reveal whether the initial docked pose is stable or if the ligand reorients itself to find a more favorable binding position. The analysis of the trajectory of the simulation can provide insights into the flexibility of both the ligand and the protein's binding site, which is often not fully accounted for in rigid docking protocols. nih.gov

MD simulations are a powerful tool for analyzing the conformational landscape of this compound, both in its free state and when bound to a protein. rcsb.orgresearchgate.net The simulation can reveal the most stable conformations of the molecule and the energetic barriers between different conformational states. When in a complex, the stability of the interaction can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. nih.gov A stable RMSD suggests that the complex remains in a consistent conformation, indicating a stable binding event.

The following table provides a hypothetical summary of results from an MD simulation study of this compound complexed with a putative target enzyme.

Simulation ParameterValue/ObservationInterpretation
Simulation Time100 nsProvides a reasonable timescale to assess stability.
RMSD of this compound< 2 ÅIndicates stable binding within the active site.
RMSD of Protein Backbone< 3 ÅSuggests the overall protein structure is not destabilized by ligand binding.
Key Hydrogen BondsMaintained > 80% of simulation timeHighlights crucial and stable interactions for binding affinity.
Conformational ChangesMinor fluctuations in a loop region near the binding siteSuggests an induced-fit mechanism upon ligand binding.

Table 2. Hypothetical Summary of Molecular Dynamics Simulation Findings for a this compound-Protein Complex. This table illustrates the type of data and interpretations that could be derived from an MD simulation study of this compound bound to a target protein. The values and observations are hypothetical.

Investigation of Dynamic Binding Events

In Silico Screening and Virtual Library Design

In modern drug discovery, computational techniques are indispensable for accelerating the identification and refinement of new therapeutic agents. In silico screening and the design of virtual libraries represent powerful strategies for exploring vast chemical spaces in a time- and cost-effective manner. These approaches are particularly valuable in natural product research, where a promising but complex molecule like this compound can serve as the starting point for discovering novel analogs with improved properties.

Identification of Novel this compound-like Scaffolds

The core structure, or "scaffold," of a bioactive molecule is the fundamental framework upon which its functional groups are arranged. Identifying novel scaffolds that can mimic the biological activity of a parent compound like this compound is a key objective in medicinal chemistry. This process, known as scaffold hopping, aims to discover structurally distinct molecules that retain the essential three-dimensional arrangement of features required for interacting with a biological target. nih.govuniroma1.it

In silico scaffold hopping begins with the three-dimensional structure of the query molecule—in this case, this compound. Computational algorithms then search large virtual databases of chemical compounds to find molecules that, despite having different underlying atomic frameworks, present a similar spatial arrangement of key pharmacophoric features. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. uniroma1.itnih.gov

The goal is to identify new chemical classes that may offer advantages over the original natural product, such as greater synthetic accessibility, improved metabolic stability, or novel intellectual property opportunities. For this compound, a search might focus on identifying alternative heterocyclic systems to replace the central tetrahydropyran-2-one ring while maintaining the orientation of the critical hydroxyl and long-chain alkyl substituents.

Below is a hypothetical table illustrating the results of a virtual screening campaign aimed at identifying novel scaffolds with similarity to this compound.

Table 1: Hypothetical Results of a Scaffold Hopping Search for this compound-like Molecules This table is for illustrative purposes and contains hypothetical data.

Scaffold ID Novel Scaffold Structure (2D) Similarity Score (3D Tanimoto) Predicted Lipophilicity (logP) Synthetic Accessibility Score
NS-PHL-001 Image of a substituted cyclopentane (B165970) ether 0.85 4.2 2.5
NS-PHL-002 Image of a linear polyether backbone 0.81 4.5 3.1
NS-PHL-003 Image of a substituted piperidine (B6355638) derivative 0.79 3.9 2.1

Pharmacophore Modeling and Lead Optimization

Once a promising scaffold, such as the native this compound backbone or a novel one identified through scaffold hopping, is selected, the next step is lead optimization. This process involves systematically modifying the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netfrontiersin.org Pharmacophore modeling is a cornerstone of this phase. dergipark.org.tr

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. d-nb.info For this compound, a pharmacophore model would be constructed by identifying the key chemical features responsible for its antifungal or antibacterial activity. nih.govmdpi.com These features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms in the lactone ring and hydroxyl groups.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the hydroxyl groups. ontosight.ai

Hydrophobic (HY) Features: The long aliphatic chain and methyl groups. ontosight.ai

This model serves as a three-dimensional query or filter. A virtual library of this compound analogs can be computationally generated by attaching a wide variety of chemical substituents to the core scaffold. This library is then screened against the pharmacophore model. Compounds from the library that successfully match the pharmacophore's features are prioritized for further analysis, such as molecular docking or synthesis and biological testing. This rational, model-driven approach ensures that synthetic efforts are focused on the most promising candidates. medsci.org

Table 2: Hypothetical Pharmacophore Model for this compound's Antifungal Activity This table is for illustrative purposes and contains hypothetical data.

Feature ID Feature Type 3D Coordinates (x, y, z) Radius (Å)
HBA1 Hydrogen Bond Acceptor (2.1, 4.5, -1.0) 1.2
HBA2 Hydrogen Bond Acceptor (3.5, 1.2, -0.5) 1.2
HBD1 Hydrogen Bond Donor (-1.8, -3.3, 2.4) 1.0
HBD2 Hydrogen Bond Donor (-5.2, -1.0, 1.8) 1.0
HY1 Hydrophobic (8.5, 2.5, 0.3) 1.5

The table below illustrates how a virtual library of this compound derivatives might be evaluated using a pharmacophore model, leading to the identification of optimized leads.

Table 3: Hypothetical Screening of a this compound Virtual Library Against a Pharmacophore Model This table is for illustrative purposes and contains hypothetical data.

Compound ID Modification from this compound Pharmacophore Fit Score Predicted Activity (IC₅₀, µM)
PHL-001 (Parent Compound) 1.00 15.5
PHL-D-034 C4-hydroxyl replaced with methoxy 0.82 45.2
PHL-D-071 C15-hydroxymethyl replaced with carboxyl 0.98 9.8
PHL-D-112 C11-methyl replaced with ethyl 0.91 18.1

Through these iterative cycles of computational design, screening, and modeling, researchers can efficiently navigate the path from a natural product hit to a viable, optimized drug candidate.

Ecological and Biotechnological Research Applications of Phomenolactone

Role in Fungal Ecology and Plant-Microbe Interactions

In the complex and competitive microbial world, secondary metabolites like phomenolactone play a crucial role in the survival and interaction of fungi with their environment, including other microorganisms and host plants.

Defensive Mechanisms against Pathogens

This compound exhibits antifungal properties, suggesting its role as a defensive chemical for the producing fungus. cabidigitallibrary.org Fungi in their natural habitats are in a constant state of competition for resources and space. The production of compounds that inhibit the growth of competing fungi is a significant advantage. Research has shown that this compound, produced by Phoma lingam, demonstrates antifungal activity against a range of other fungi, including Cryptococcus neoformans and Aspergillus fumigatus. This antimicrobial action helps the Phoma species to secure its niche and protect itself from pathogenic threats. The production of such defensive compounds is a key component of a plant's innate defense mechanism against invading pathogens. jmbfs.orginfinitypress.inforesearchgate.net Plants have developed a variety of strategies, including the production of toxic substances, to deter or kill attackers. infinitypress.infoslideshare.net

Interspecies Chemical Communication

Chemical signaling is a fundamental aspect of microbial ecology, governing interactions between different species. nih.govnih.gov Fungi utilize a diverse array of small molecules to communicate with each other and with other organisms in their environment. nih.gov While direct evidence for this compound as a specific signaling molecule is still an area of active research, its biological activities imply a role in interspecies communication. The release of bioactive compounds into the environment can influence the behavior and growth of neighboring organisms. researchgate.net For instance, the production of a phytotoxic compound like this compound can act as an allelopathic agent, influencing the growth of nearby plants and microorganisms. researchgate.netnih.govnih.gov This form of chemical communication can shape the composition and dynamics of microbial communities in the soil and on plant surfaces. frontiersin.org

Potential in Biocontrol Strategies (Non-Therapeutic)

The biological activities of this compound, particularly its phytotoxic and antifungal properties, have led to research into its potential applications in agricultural biocontrol. researchgate.netresearchgate.net These strategies focus on using natural compounds to manage pests and diseases, offering an alternative to synthetic chemicals. clemson.edunih.govfrontiersin.org

Agricultural Applications for Crop Protection

The phytotoxic nature of this compound suggests its potential use in developing bioherbicides for weed management. researchgate.netagriculturejournals.cz Secondary metabolites from fungi are a rich source of compounds with herbicidal properties. researchgate.netagriculturejournals.cz this compound has demonstrated phytotoxicity, causing effects such as chlorosis and necrosis in certain plant species. For example, culture filtrates of Phoma herbarum, which can produce this compound, have shown severe phytotoxic effects on weeds like Lantana camara. This indicates that this compound could be a lead compound for the development of natural herbicides to control unwanted vegetation in agricultural settings. agriculturejournals.cz The use of microbial secondary metabolites is a growing area of interest for developing eco-friendly agrochemicals. researchgate.net

Table 1: Documented Phytotoxic Effects of this compound-Producing Fungi

Producing FungusTarget PlantObserved EffectsReference
Phoma herbarum FGCC#3Lantana camaraSevere chlorosis, curling, complete collapse of leaves
Phoma herbarum FGCC#75Parthenium hysterophorusPronounced phytotoxicity
Phoma exigua var. exiguaNot specifiedPhytotoxicity demonstrated

Mycoherbicidal Research

Mycoherbicides are biocontrol agents that use fungal pathogens or their metabolites to control weeds. agriculture.instituteinvasive.org The phytotoxic properties of this compound make it a candidate for mycoherbicidal research. researchgate.netagriculturejournals.cz The goal of this research is to identify and develop fungal products that can selectively kill weeds without harming crops. agriculture.institute The compound's ability to inhibit plant growth and cause damage at a cellular level is a key characteristic for a potential mycoherbicide. Research into the secondary metabolites of Phoma species has highlighted their potential for the biological control of weeds. researchgate.net this compound, as one of these metabolites, is part of a larger group of fungal compounds being investigated for their herbicidal efficacy. agriculturejournals.cz

Biosynthetic Engineering for Enhanced Production

To harness the full biotechnological potential of this compound, researchers are exploring methods to increase its production by the source fungi. Biosynthetic engineering offers a promising avenue to achieve this goal. This involves manipulating the genetic pathways responsible for the synthesis of the compound. scribd.com By understanding the genes and enzymes involved in the this compound biosynthetic pathway, it may be possible to overexpress key genes or modify regulatory elements to boost production yields. scribd.com Metabolic engineering and post-genomic approaches are being considered for the future commercial exploitation of such bioactive compounds. researchgate.net This could lead to a more sustainable and cost-effective supply of this compound for agricultural and other biotechnological applications. nih.gov

Optimization of Fermentation Conditions

The biotechnological production of this compound, and its precursor phomenoic acid, from the fungus Leptosphaeria maculans (previously Phoma lingam) is dependent on carefully controlled fermentation conditions. Research into the biosynthesis of these compounds has led to the optimization of culture parameters to improve yields, primarily focusing on the kinetics of production and the composition of the culture medium.

A key study on the biosynthesis kinetics revealed that both phomenoic acid and this compound are secondary metabolites that appear in the mycelium only after a prolonged incubation period. nih.govresearchgate.net This finding is crucial for rationalizing their production, indicating that short fermentation times are insufficient for significant accumulation of these target compounds. nih.gov The production is closely linked with the growth phase of the fungus, with metabolite synthesis peaking late in the culture's life cycle.

The optimization of the isolation and purification process is inherently linked to the fermentation, as efficient extraction is necessary to obtain usable quantities of the compounds. An optimized isolation procedure, following a kinetic study of the biosynthesis, has been reported to yield up to 160 mg of phomenoic acid per liter of culture medium. nih.gov This procedure involves a series of column chromatographies and high-pressure liquid chromatography (HPLC). nih.gov

Various culture media and conditions have been utilized in research for the production of secondary metabolites from L. maculans, which can be adapted for this compound production. These studies highlight the influence of nutrient sources and growth conditions on the metabolic output of the fungus. For instance, while some media may promote the growth of the fungus, they might not necessarily induce the production of specific toxins or metabolites. In one study focused on the expression of polyketide synthase genes involved in phomenoic acid synthesis, the fungus was successfully grown in a medium containing 10% V8 juice for seven days. nih.gov Other research has employed solid-state fermentation on Petri dishes, with incubation periods of up to 14 days at temperatures around 28°C. nih.gov

Below is an interactive table summarizing various fermentation parameters used for cultivating Leptosphaeria maculans for secondary metabolite production.

ParameterConditionSource(s)
Producer Organism Leptosphaeria maculans (Phoma lingam) nih.gov
Incubation Time Prolonged; metabolites appear late in the growth cycle. Specific studies use 7 to 14 days. nih.govnih.govnih.gov
Temperature ~28°C nih.gov
Culture Type Liquid culture or solid-state fermentation. nih.govnih.gov
Example Media 10% V8 Juice; Potato Dextrose Broth (PDB). nih.gov
Key Finding Production of phomenoic acid and this compound is a late-stage event in the fermentation process. nih.govresearchgate.net

Genetic Manipulation of Producer Strains

Advances in molecular biology have enabled the genetic manipulation of Leptosphaeria maculans to investigate and potentially enhance the production of this compound and its precursor, phomenoic acid. Research has focused on identifying and characterizing the biosynthetic gene cluster (BGC) responsible for producing these polyketide-derived metabolites. nih.gov

Phomenoic acid is synthesized by a Polyketide Synthase (PKS). The genome of L. maculans contains 15 predicted PKS genes, seven of which possess the necessary domains for synthesizing phomenoic acid. nih.gov Through genetic studies, a specific gene cluster has been identified as responsible for phomenoic acid biosynthesis. nih.gov This provides a direct target for genetic engineering efforts.

Key research findings in the genetic manipulation of this pathway include:

Gene Silencing: The most highly expressed PKS gene under specific culture conditions, designated PKS2, was targeted for silencing. The resulting mutant strain produced significantly lower levels of phomenoic acid, confirming that PKS2 is the core enzyme in its biosynthetic pathway. nih.gov

Regulatory Gene Manipulation: The phomenoic acid BGC is co-regulated. An adjacent gene encoding a C6 transcription factor (C6TF) was also targeted. Reducing the expression of this regulatory gene led to a corresponding decrease in the expression of the entire gene cluster, including PKS2, and resulted in a substantial reduction in phomenoic acid production. nih.gov This demonstrates that upregulating such transcription factors could be a viable strategy to enhance metabolite yield. This approach has been successful in L. maculans for activating other silent BGCs, such as the one for abscisic acid production. x-mol.net

Heterologous Expression: The PKS gene responsible for phomenoic acid synthesis (phomA, an alias for PKS2) has been successfully expressed in a different fungal host, Aspergillus oryzae. researchgate.net This technique, known as heterologous expression, allows for the production of the metabolite in a host organism that may have more favorable growth characteristics or a cleaner background for purification. researchgate.netacs.org

The identified gene cluster for phomenoic acid contains several genes whose functions have been predicted based on homology. Manipulating these genes offers further opportunities to control or modify the biosynthetic pathway.

The table below details the genes identified in the phomenoic acid biosynthetic cluster in Leptosphaeria maculans.

GeneProposed FunctionGenetic Manipulation FindingSource(s)
PKS2 Polyketide SynthaseSilencing this gene significantly reduces phomenoic acid production. nih.gov
C6TF C6 Transcription FactorReduced expression of this regulator downregulates the entire cluster and phomenoic acid production. nih.gov
P450 Cytochrome P450 monooxygenasePart of the co-regulated cluster; likely involved in modification of the polyketide chain. nih.gov
YogA Alcohol dehydrogenase/quinone reductasePart of the co-regulated cluster; likely involved in modification of the polyketide chain. nih.gov
RTA1 Lipid transport exporterPart of the co-regulated cluster; potentially involved in exporting the final product. nih.gov
MFS Major Facilitator Superfamily transporterPart of the co-regulated cluster; potentially involved in exporting the final product. nih.gov

These genetic tools and findings lay the groundwork for future metabolic engineering strategies aimed at the industrial-scale production of this compound and related compounds. nih.govresearchgate.net

Future Directions and Research Perspectives for Phomenolactone

Elucidation of Unexplored Biological Activities and Mechanisms

While initial studies have confirmed Phomenolactone's efficacy against certain fungi and bacteria, its broader bioactivity spectrum is largely unknown. scribd.commdpi.com The mechanisms through which it exerts its effects are also poorly understood. ontosight.ai Future research must prioritize a systematic exploration of other potential therapeutic properties.

Key research objectives include:

Antiviral and Anticancer Screening: Given that many polyketides exhibit these properties, comprehensive screening of this compound against a diverse range of viral strains and cancer cell lines is a logical next step. ontosight.airesearchgate.net

Immunomodulatory and Anti-inflammatory Effects: Investigating the compound's influence on immune pathways, cytokine production, and inflammatory responses could open up applications in autoimmune diseases and chronic inflammatory conditions.

Mechanism of Action Studies: To move beyond preliminary findings, it is crucial to identify the specific cellular targets of this compound. Techniques such as target-based screening, affinity chromatography, and genetic profiling of resistant mutants can help pinpoint the proteins or pathways disrupted by the compound. This is a critical step for understanding its therapeutic potential and predicting possible off-target effects.

Table 1: Potential Unexplored Biological Activities for this compound

Potential Biological ActivityRationale and Research Approach
AnticancerMany structurally related compounds show cytotoxic properties. researchgate.net Screen against a panel of human cancer cell lines (e.g., NCI-60) and investigate mechanisms like apoptosis induction or cell cycle arrest.
AntiviralNatural products are a rich source of antiviral agents. ontosight.ai Test against a variety of enveloped and non-enveloped viruses, focusing on inhibition of viral entry, replication, or assembly.
ImmunomodulatoryFungal metabolites can influence immune cell function. researchgate.net Assess effects on cytokine secretion, lymphocyte proliferation, and macrophage activity.
Anti-inflammatoryExplore the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and nitric oxide synthase (iNOS).
NeuroprotectiveSome fungal metabolites have shown potential in models of neurodegenerative diseases. researchgate.net Evaluate the compound's ability to protect neurons from oxidative stress or excitotoxicity.

Development of Novel Synthetic Routes and Analogues

Reliance on fungal fermentation for the supply of this compound can be a bottleneck for extensive research and development due to low yields and purification challenges. The development of a total synthesis route is a major goal that would enable controlled production and facilitate the creation of structural analogues. nih.govlsu.edu

Future synthetic chemistry efforts should focus on:

Total Synthesis: Establishing a robust and scalable total synthesis of this compound. This would not only secure a reliable supply but also confirm its absolute stereochemistry.

Analogue Synthesis and Structure-Activity Relationship (SAR): Once a synthetic route is available, a library of analogues can be created by systematically modifying different functional groups on the this compound scaffold. nih.gov This is crucial for identifying the pharmacophore (the essential features for bioactivity) and optimizing properties like potency, selectivity, and metabolic stability.

Table 2: Objectives for this compound Analogue Development

ObjectiveSynthetic StrategyDesired Outcome
Enhance PotencyModify key functional groups (e.g., hydroxyls, methyl groups) to improve binding affinity to the biological target.Lower effective concentration, potentially reducing required dosage.
Improve SelectivityAlter the overall shape and electronic properties to reduce binding to off-targets.Minimized side effects and a better safety profile.
Increase BioavailabilityModify lipophilicity and hydrogen bonding capacity to improve absorption and distribution.Better drug-like properties for potential therapeutic use.
Probe Mechanism of ActionSynthesize simplified or tagged versions of the molecule (e.g., with fluorescent or biotin (B1667282) labels) for use in biochemical assays.Tools to identify binding partners and elucidate molecular mechanisms.

Advancements in High-Throughput Screening and Analytical Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of thousands of compounds. bmglabtech.comevotec.com Leveraging HTS platforms will be essential for accelerating the exploration of this compound's biological potential.

Future applications of HTS in this compound research include:

Broad-Based Bioactivity Profiling: Screening this compound and its synthetic analogues against large panels of cellular and biochemical targets to quickly identify novel activities. evotec.com

Target Deconvolution: For hits identified in phenotypic screens (where the target is unknown), HTS can be used to test the compound against libraries of known enzymes, receptors, and ion channels to find its molecular target. nih.gov

Advanced Assay Formats: Employing cutting-edge HTS technologies such as high-content screening (HCS), which provides detailed imaging data on cellular changes, and label-free detection methods like mass spectrometry, can offer deeper insights than traditional assays. nih.govgenedata.com

Table 3: High-Throughput Screening (HTS) Approaches for this compound Research

HTS TechnologyApplication for this compoundPotential Insights
Biochemical AssaysScreening against purified enzymes or receptors using fluorescence, luminescence, or absorbance readouts. bmglabtech.comgenedata.comDirect identification of molecular targets and measurement of inhibitory constants (IC50/Ki).
Cell-Based AssaysTesting for effects on cell viability, reporter gene expression, or second messenger signaling in various cell lines. nih.govDiscovery of compounds that modulate specific cellular pathways in a physiological context.
High-Content Screening (HCS)Automated microscopy and image analysis to quantify changes in cell morphology, protein localization, or organelle health. nih.govDetailed mechanistic information and identification of complex cellular phenotypes.
High-Throughput Mass Spectrometry (HT-MS)Label-free detection of substrates and products in enzymatic assays, or metabolites in cellular extracts. genedata.comRapid screening of difficult targets and metabolic profiling.

Integration of Omics Technologies for Comprehensive Understanding

Key omics strategies include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells treated with this compound to identify upregulated or downregulated pathways.

Proteomics: Quantifying changes in the abundance and post-translational modification of proteins to identify direct targets and downstream effectors. uninet.edu

Metabolomics: Profiling changes in cellular metabolites to understand how the compound alters metabolic networks. uninet.edufrontiersin.org

Table 4: Application of Omics Technologies in this compound Research

Omics TechnologyResearch QuestionExpected Output
GenomicsWhat genetic factors confer resistance or sensitivity to this compound?Identification of genes involved in the compound's mechanism or transport.
TranscriptomicsWhich cellular signaling and metabolic pathways are affected by this compound treatment?A global map of gene expression changes, highlighting affected biological processes.
ProteomicsWhat proteins physically interact with this compound or change in abundance upon treatment?Discovery of direct binding partners and downstream protein effectors.
MetabolomicsHow does this compound alter the metabolic state of a cell?Identification of perturbed metabolic pathways and potential biomarkers of drug activity.

Collaborative and Interdisciplinary Research Imperatives

The multifaceted research required to develop this compound from a natural product isolate to a clinical candidate cannot be accomplished by a single research group or discipline. nih.gov Progress will depend on forming strong interdisciplinary collaborations. nih.govmdpi.com

Essential collaborations include:

Mycology and Natural Products Chemistry: To isolate this compound-producing fungal strains and discover novel, related compounds.

Synthetic Organic Chemistry: To achieve total synthesis and generate analogue libraries. nih.gov

Pharmacology and Cell Biology: To design and execute biological assays and elucidate mechanisms of action.

Computational Biology and Bioinformatics: To model drug-target interactions, analyze large omics datasets, and guide SAR studies. uninet.edu

Translational Science: To bridge the gap between basic research and clinical application, guiding the compound through preclinical development. ox.ac.uk

Table 5: Interdisciplinary Roles in this compound Research

DisciplineKey Contribution
Mycology / MicrobiologyIsolation and culture of producing organisms, discovery of new natural analogues.
Organic ChemistryStructure elucidation, total synthesis, and design/synthesis of novel analogues.
Pharmacology / ToxicologyBiological screening, mechanism of action studies, and preclinical evaluation.
Computational BiologyAnalysis of omics data, molecular modeling, and in silico screening.
Translational MedicineGuiding development towards clinical relevance and application. ox.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.